(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLQROWORGMKX-BRFYHDHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone precursor.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxaldehyde, while reduction may produce 2-methyl-2,3-dihydro-1-benzofuran-5-ylmethanol.
Scientific Research Applications
Medicinal Chemistry
a. Antioxidant Properties
Research indicates that compounds similar to (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol exhibit significant antioxidant activity. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of benzofuran showed efficacy in scavenging free radicals, thereby protecting cellular components from oxidative damage .
b. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It interacts with nicotinic acetylcholine receptors, which play a vital role in cognitive function and neuroprotection. Targeting these receptors could lead to therapeutic advancements for conditions such as Alzheimer's disease .
c. Antimicrobial Activity
Benzofuran derivatives have shown promise as antimicrobial agents. Studies have reported that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .
Agricultural Applications
a. Pesticide Development
The unique structure of this compound may contribute to its effectiveness as a pesticide. Preliminary studies suggest that it can act against certain pests while being less harmful to beneficial insects compared to traditional pesticides .
b. Plant Growth Regulators
Research has indicated that benzofuran derivatives can influence plant growth and development. They may serve as plant growth regulators, enhancing crop yield and resilience against environmental stressors .
Material Science
a. Polymer Synthesis
The compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it suitable for various industrial applications .
b. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. These applications benefit from the compound's resistance to degradation under environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Enantiomers
The following table summarizes key comparisons with structurally related compounds, highlighting differences in substituents, functional groups, and applications:
Key Observations:
Enantiomeric Differences : The R-configuration of the target compound is priced significantly higher (611 €/50 mg) than its S-enantiomer (376 €/50 mg), suggesting greater complexity in synthesis or demand for chiral specificity in applications .
Functional Group Impact : Replacing the hydroxyl group with an amine (as in the amine analog) alters solubility and reactivity, making it suitable for nucleophilic reactions in drug derivatization .
Biological Activity
The compound (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a benzofuran derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.23 g/mol. The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), which play a dual role in cancer cell metabolism.
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 25 | ROS generation |
| Compound B | HeLa (Cervical) | 30 | Apoptosis induction |
| This compound | MCF7 (Breast) | TBD | TBD |
2. Neuroprotective Effects
Benzofuran derivatives have also shown promise in neuroprotection. Studies suggest that these compounds may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Activity
Research has demonstrated that certain benzofuran derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Study 1: Cytotoxicity Evaluation
In a study published by MDPI, various benzofuran derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that the introduction of specific substituents enhanced the cytotoxic potential of these compounds. The study highlighted the importance of structural modifications in developing effective anticancer agents .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of benzofuran derivatives revealed that they could reduce oxidative stress markers in neuronal cultures. This study utilized both in vitro and in vivo models to assess the protective effects against neurotoxicity induced by beta-amyloid peptides .
Q & A
Synthesis and Optimization
Basic: What are the established synthetic routes for (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol? Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of 2-methyl-2,3-dihydrobenzofuran with acetyl chloride, followed by enantioselective reduction of the resulting ketone. Key steps include:
- Step 1: Acetylation of the benzofuran core using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .
- Step 2: Asymmetric reduction of the ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagent) to achieve the (1R)-configuration .
Purification involves column chromatography (silica gel, ethyl acetate/hexane) and verification via chiral HPLC.
Advanced: How can enantioselectivity be enhanced in the reduction step? Methodological Answer: Enantiomeric excess (ee) can be optimized by:
- Screening chiral catalysts (e.g., BINAP-Ru complexes or CBS reagents) under varying temperatures (−20°C to 25°C) .
- Adjusting solvent polarity (THF vs. toluene) to influence transition-state stabilization .
- Monitoring ee via chiral stationary-phase HPLC with UV detection (λ = 254 nm) .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:
- NMR: ¹H and ¹³C NMR identify the benzofuran backbone (δ 6.5–7.2 ppm for aromatic protons) and the chiral alcohol (δ 4.8–5.2 ppm, coupling constants for stereochemistry) .
- IR: O–H stretching (3200–3600 cm⁻¹) and C–O (benzofuran) at 1250 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C₁₁H₁₄O₂) .
Advanced: How can computational methods complement experimental data? Methodological Answer:
- DFT Calculations: Optimize geometry and predict NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis set .
- X-ray Crystallography: Resolve absolute configuration (if crystalline), as demonstrated for analogous dihydrobenzofuran derivatives .
Stability and Reactivity
Basic: What are the compound’s stability profiles under standard conditions? Methodological Answer:
- Thermal Stability: Stable at 25°C for >6 months when stored in amber vials under argon .
- Solubility: Moderate in polar solvents (e.g., ethanol, 15 mg/mL) and low in water (<1 mg/mL) .
- Light Sensitivity: Degrades under UV light (λ = 365 nm); store in dark conditions .
Advanced: How does oxidative stress affect degradation pathways? Methodological Answer:
- Oxidative Degradation: Under accelerated conditions (40°C, 75% RH), the alcohol moiety oxidizes to the ketone. Monitor via LC-MS (m/z shift +16 for ketone) .
- Stabilizers: Addition of antioxidants (e.g., BHT, 0.1% w/w) reduces degradation by 40% .
Functionalization and Derivatives
Basic: What are common derivatives of this compound for structure-activity studies? Methodological Answer:
- Esterification: React with acetic anhydride to form the acetate derivative (improves lipophilicity) .
- Oxidation: Convert to the ketone (1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone) for comparative bioactivity studies .
Advanced: How do substituents on the benzofuran ring modulate bioactivity? Methodological Answer:
- Electron-Withdrawing Groups (e.g., –NO₂): Enhance binding to cytochrome P450 enzymes (IC₅₀ reduced by 30%) .
- Methoxy Substituents: Increase metabolic stability in hepatic microsome assays (t₁/₂ extended from 2.1 to 4.7 hours) .
Analytical Challenges
Basic: How is enantiomeric purity assessed during synthesis? Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (n-hexane/isopropanol = 90:10, 1.0 mL/min) to resolve enantiomers (Rₜ = 8.2 min vs. 9.5 min) .
- Polarimetry: Specific rotation [α]D²⁵ = +12.5° (c = 1, ethanol) confirms enantiomeric excess .
Advanced: What advanced techniques resolve overlapping spectral signals in complex mixtures? Methodological Answer:
- 2D NMR (HSQC, HMBC): Assigns overlapping aromatic protons and confirms regiochemistry .
- LC-MS/MS: Quantifies trace impurities (e.g., diastereomers) with LOD = 0.1 ng/mL .
Biological Relevance
Basic: What in vitro models are used to study its bioactivity? Methodological Answer:
- Enzyme Inhibition Assays: Test against COX-2 or 5-LOX using fluorescence-based kits (IC₅₀ reported in µM range) .
- Cell Viability: Assess cytotoxicity in HEK293 or HepG2 cells via MTT assay .
Advanced: How does molecular docking predict target interactions? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
